D-Phenylalaninol-d2
CAS No.: 63386-40-3
Cat. No.: VC0118665
Molecular Formula: C₉H₁₁D₂NO
Molecular Weight: 153.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63386-40-3 |
---|---|
Molecular Formula | C₉H₁₁D₂NO |
Molecular Weight | 153.22 |
IUPAC Name | (2R)-2-amino-1,1-dideuterio-3-phenylpropan-1-ol |
Standard InChI | InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1/i7D2 |
SMILES | C1=CC=C(C=C1)CC(CO)N |
Introduction
Chemical Structure and Properties
D-Phenylalaninol-d2 represents a modified form of the amino alcohol derived from the D-isomer of phenylalanine. The compound features a chiral center with R-configuration and is characterized by the following properties:
Property | Value |
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Molecular Formula | C9H13NO |
Molecular Weight | 153.22 g/mol |
CAS Number | 63386-40-3 |
IUPAC Name | (2R)-2-amino-1,1-dideuterio-3-phenylpropan-1-ol |
PubChem CID | 71751598 |
Creation Date | 2013-11-01 |
Last Modified | 2025-02-22 |
The structural composition includes a phenyl ring attached to a propyl chain with an amino group at the C-2 position and two deuterium atoms specifically positioned at the C-1 position, replacing the standard hydrogen atoms . This deuterium labeling gives the compound distinctive spectroscopic properties particularly valuable in analytical applications.
Structural Characteristics
The chemical structure of D-Phenylalaninol-d2 can be described as having several key structural elements:
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A phenyl ring (C6H5) connected to a three-carbon chain
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A chiral carbon at the C-2 position with R-configuration
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An amino group (-NH2) at the C-2 position
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Two deuterium atoms replacing hydrogen at the C-1 position
This unique structural arrangement contributes to the compound's utility in various research applications, particularly where tracking specific molecular transformations is required.
Synthesis and Derivatives
Key Derivatives
One significant derivative of D-Phenylalaninol-d2 is N,O-Ditosyl D-Phenylalaninol-d2, which features protected amino and hydroxyl groups. This derivative demonstrates the versatility of D-Phenylalaninol-d2 as a precursor for more complex molecules with specific research applications.
Property | N,O-Ditosyl D-Phenylalaninol-d2 |
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Molecular Formula | C23H25NO5S2 |
Molecular Weight | 461.6 g/mol |
IUPAC Name | [(2R)-1,1-dideuterio-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate |
InChI Key | QATCEFUUVQOULD-OGOANFNBSA-N |
Synthesis Approach | Reaction of D-phenylalaninol-d2 with tosyl chloride in the presence of a base |
The synthesis of this derivative typically involves the protection of both the nitrogen and oxygen atoms through reaction with tosyl chloride, resulting in a compound with modified chemical properties suitable for specific biochemical applications.
Research Applications
Applications in Biochemical and Proteomics Research
D-Phenylalaninol-d2 and its derivatives serve critical functions in biochemical research, particularly in studies focusing on protein structure and function. The strategic placement of deuterium atoms provides these compounds with distinct advantages in various analytical contexts:
Research Area | Applications of D-Phenylalaninol-d2 |
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Proteomics | Protein structure analysis, quantitative proteomics, investigation of protein-ligand interactions |
Structure Determination | Enhanced resolution in structural studies, particularly through NMR spectroscopy |
Metabolic Tracking | Following metabolic pathways and transformations with isotopic precision |
Pharmaceutical Development | Structure-activity relationship studies, drug metabolism investigations |
The deuterated nature of D-Phenylalaninol-d2 makes it particularly valuable in research settings where precise tracking of molecular behavior is essential.
NMR Spectroscopy Applications
The presence of deuterium atoms in D-Phenylalaninol-d2 creates distinctive spectroscopic properties that enhance its utility in Nuclear Magnetic Resonance (NMR) studies. These advantages include:
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Improved signal resolution in complex biological matrices
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Enhanced sensitivity for detecting specific molecular interactions
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Ability to track the compound through metabolic or synthetic transformations
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Potential for studying hydrogen bonding networks and molecular dynamics
These characteristics make D-Phenylalaninol-d2 an important tool in structural biology and medicinal chemistry, where precise understanding of molecular interactions is crucial.
Comparative Analysis with Related Compounds
When compared to related compounds, D-Phenylalaninol-d2 demonstrates distinct properties that highlight its specialized applications:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | Primary Applications |
---|---|---|---|---|
D-Phenylalaninol-d2 | C9H13NO | 153.22 | Two deuterium atoms at C-1 position | NMR studies, proteomics research |
D-Phenylalaninol (non-deuterated) | C9H13NO | 151.21 | Standard hydrogen atoms | Synthetic reference, comparative studies |
N,O-Ditosyl D-Phenylalaninol-d2 | C23H25NO5S2 | 461.6 | Protected functional groups | Biochemical research, selective reactions |
L-Phenylalaninol | C9H13NO | 151.21 | S-configuration (opposite stereochemistry) | Chiral applications, comparative analysis |
This comparison demonstrates how structural modifications, including deuterium labeling and stereochemistry, influence the applications and properties of these related compounds.
Broader Research Context
Relevance to Pharmaceutical Research
The structural features of D-Phenylalaninol-d2 place it within a broader family of phenylalanine derivatives that have shown significant pharmaceutical potential. For instance, research on dimerized phenylalanine derivatives has demonstrated their potential as HIV-1 capsid inhibitors, with structure-activity relationship studies indicating that modifications to the phenylalanine skeleton can enhance biological activity .
These findings suggest potential applications for D-Phenylalaninol-d2 and its derivatives in pharmaceutical research, particularly in contexts where:
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Tracking drug metabolism requires isotopic labeling
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Structure-activity relationships need precise molecular modifications
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Deuterium kinetic isotope effects might influence pharmacological properties
Isotopic Labeling Studies
The strategic deuterium labeling in D-Phenylalaninol-d2 makes it valuable for isotopic labeling studies that track molecular transformations in biological systems. Research involving deuterium-labeled phenylalanine derivatives has demonstrated that incorporation of deuterium atoms into metabolic products can be restricted to specific positions, providing insights into biosynthetic pathways .
This application extends the utility of D-Phenylalaninol-d2 beyond its direct biochemical applications to fundamental research in metabolic pathways and reaction mechanisms.
Analytical Considerations
Mass Spectrometry Characteristics
The deuterium labeling in D-Phenylalaninol-d2 creates distinctive patterns in mass spectrometry, facilitating its identification and quantification in complex mixtures. Research involving deuterium-labeled compounds has demonstrated that the molecular ion regions of mass spectra can clearly reveal the incorporation of deuterium atoms, allowing researchers to track labeled compounds through various transformations .
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